![molecular formula C17H11F3N2O3 B2371265 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 477512-22-4](/img/structure/B2371265.png)
3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- Purine Derivatives : 3-(Trifluoromethyl)benzylamine, a derivative of this compound, has been used in the preparation of 6-substituted purines. Purines play essential roles in nucleic acid metabolism and have applications in drug discovery .
Organic Synthesis and Catalysis
Medicinal Chemistry
properties
IUPAC Name |
3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)10-5-3-4-9(8-10)16(24)22-13-11-6-1-2-7-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIGKCREZNGAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide |
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